2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-6-fluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, an ethyl-substituted oxoindoline moiety, and a fluorobenzamide group, which collectively contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-6-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxoindoline Core: The oxoindoline core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and an acylating agent under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides in the presence of a base.
Chlorination and Fluorination: The chloro and fluoro groups are introduced through halogenation reactions using reagents such as thionyl chloride and fluorinating agents like N-fluorobenzenesulfonimide.
Amidation: The final step involves the formation of the benzamide linkage through an amidation reaction between the synthesized oxoindoline derivative and a suitable benzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-6-fluorobenzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-6-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-6-fluorobenzamide stands out due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-6-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c1-2-21-14-7-6-11(8-10(14)9-15(21)22)20-17(23)16-12(18)4-3-5-13(16)19/h3-8H,2,9H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHNYPLCNZSWJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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